molecular formula C9H6ClNO3 B13585167 6-chloro-4-hydroxy-1H-indole-2-carboxylicacid

6-chloro-4-hydroxy-1H-indole-2-carboxylicacid

Cat. No.: B13585167
M. Wt: 211.60 g/mol
InChI Key: DENGZZURUOLQDK-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Similar Compounds:

Uniqueness: 6-Chloro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of the chloro and hydroxy groups on the indole ring, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-4-hydroxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-1-6-5(8(12)2-4)3-7(11-6)9(13)14/h1-3,11-12H,(H,13,14)

InChI Key

DENGZZURUOLQDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)Cl

Origin of Product

United States

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